N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a benzylthio group, and a furan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzo[d]thiazole ring is formed through a cyclization reaction.
Introduction of Benzylthio Group: The benzo[d]thiazole intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzylthio group.
Attachment of Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate with furan-2-ylmethylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be explored for its potential bioactivity. Compounds containing benzo[d]thiazole and furan moieties are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
Medicinal chemistry applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole ring could intercalate with DNA, while the furan and benzylthio groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(methylthio)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(ethylthio)acetamide
Uniqueness
Compared to similar compounds, N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both the benzylthio and furan-2-ylmethyl groups. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering enhanced properties for specific applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-benzylsulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c24-20(15-26-14-16-7-2-1-3-8-16)23(13-17-9-6-12-25-17)21-22-18-10-4-5-11-19(18)27-21/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJZDZJLGQLDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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